molecular formula C21H18ClN5O2S B11246243 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11246243
M. Wt: 439.9 g/mol
InChI Key: XIGOLXRLQSHWJX-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, a pyrrole ring, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-chlorophenylhydrazine with an appropriate nitrile under acidic conditions to form the triazole intermediate.

    Introduction of the Pyrrole Ring: The triazole intermediate is then reacted with pyrrole in the presence of a suitable catalyst to form the desired triazole-pyrrole compound.

    Formation of the Sulfanyl Linkage: The triazole-pyrrole compound is then treated with a thiol reagent to introduce the sulfanyl group.

    Acetylation: The final step involves the acetylation of the sulfanyl compound with 4-methoxyphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s functional groups can be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound’s triazole and pyrrole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfanyl group may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the chlorophenyl and thiol groups but differs in the heterocyclic ring structure.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds contain the pyrrole ring but have different substituents and functional groups.

Uniqueness

The uniqueness of 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H18ClN5O2S

Molecular Weight

439.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H18ClN5O2S/c1-29-18-10-8-17(9-11-18)23-19(28)14-30-21-25-24-20(15-4-6-16(22)7-5-15)27(21)26-12-2-3-13-26/h2-13H,14H2,1H3,(H,23,28)

InChI Key

XIGOLXRLQSHWJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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